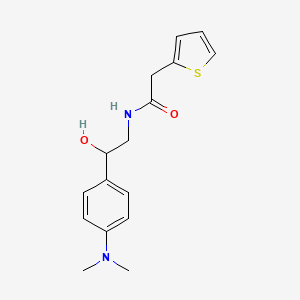

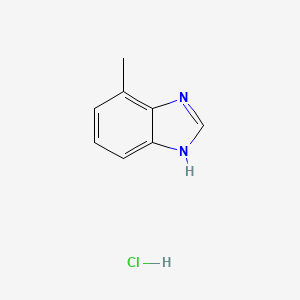

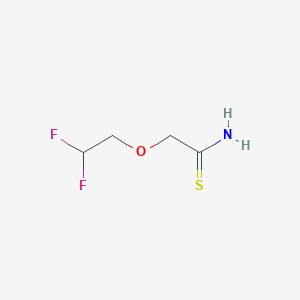

![molecular formula C22H23N3O4 B3013629 N-(2,5-二甲氧基苯基)-2-(10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)乙酰胺 CAS No. 1251559-43-9](/img/structure/B3013629.png)

N-(2,5-二甲氧基苯基)-2-(10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as dibenzo[b,h][1,6]naphthyridines, has been achieved through a one-pot reaction involving 2-acetylaminobenzaldehyde and methyl ketones under basic conditions. This process involves four sequential condensation reactions . Although the exact synthesis of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is not described, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, involves hydrogen bonding that generates a chain motif, which is further linked into a layer motif via additional N—H⋯O interactions . This suggests that the compound of interest may also exhibit complex hydrogen bonding patterns, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The compound of interest is likely to participate in chemical reactions typical of acetamides and naphthyridines. For instance, the presence of acetamide groups can lead to hydrogen bond formation, as seen in the co-crystallization of an acetamide with naphthalene-2,3-diol . The naphthyridine moiety, as part of the compound's structure, may also engage in interactions with other molecules, such as intercalation into double-stranded DNA, which was observed for 6-methyl-1,6-dibenzonaphthyridinium triflates .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide are not directly reported in the provided papers, we can infer that the compound may exhibit fluorescence based on the behavior of structurally related dibenzo[b,h][1,6]naphthyridines . Additionally, the presence of dimethoxyphenyl and acetamide groups could influence the compound's solubility, melting point, and potential for forming crystals with specific stoichiometries .

科学研究应用

抗肿瘤药开发

Chang 等人(1999 年)的研究深入探讨了包括类似于 N-(2,5-二甲氧基苯基)-2-(10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)乙酰胺在内的化合物的合成。这些化合物在细胞毒性测试系统中表现出显着的抑制活性,表明具有作为抗肿瘤剂的潜力(Chang 等,1999)。

合成和生物活性

Nandini 等人(2014 年)探索了萘啶衍生物的合成,其中可能包括类似于 N-(2,5-二甲氧基苯基)-2-(10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)乙酰胺的化合物。他们注意到在有氧条件下室温合成的可能性,暗示了该化学物质在药物背景下的实际应用(Nandini 等,2014)。

拓扑异构酶-I 靶向和细胞毒性

Singh 等人(2003 年)检查了与 N-(2,5-二甲氧基苯基)-2-(10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)乙酰胺相关的化合物,以了解其拓扑异构酶-I 靶向活性和细胞毒性。他们发现某些类似物表现出的活性高于喜树碱(一种已知的抗癌药物),表明具有显着的治疗潜力(Singh 等,2003)。

酪氨酸激酶的双重抑制

Thompson 等人(2005 年)研究了类似化合物对成纤维细胞生长因子受体-1 和血管内皮生长因子受体-2 酪氨酸激酶的抑制作用。这项研究表明该化合物在癌症治疗中的潜力,特别是在靶向特定生长因子方面(Thompson 等,2005)。

荧光性质和 DNA 检测

Okuma 等人(2017 年)合成了与本化合物相关的 1,4-二氢二苯并[b,h][1,6]萘啶,证明在双链 DNA 存在下具有增强的荧光。该特性可用于生化分析和分子生物学研究(Okuma 等,2017)。

配位化学和催化

Sinha 等人(2009 年)专注于萘啶官能化的 N-杂环卡宾与各种金属(包括钯和钌)的配位。这项研究突出了类似化合物在催化和材料科学中的潜在应用(Sinha 等,2009)。

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-14-7-8-20(29-2)19(11-14)24-21(26)13-25-10-9-18-16(12-25)22(27)15-5-3-4-6-17(15)23-18/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFCXGLYJGGKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

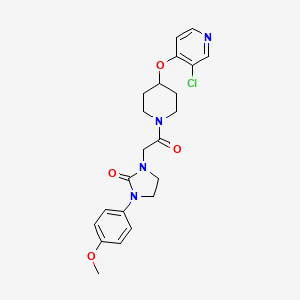

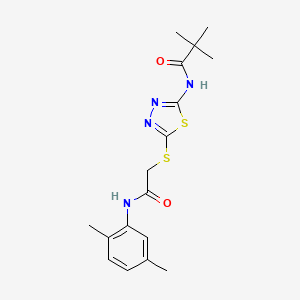

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

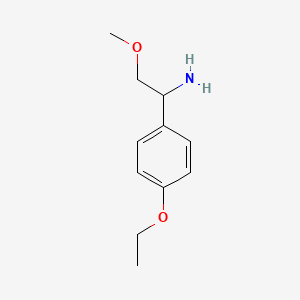

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

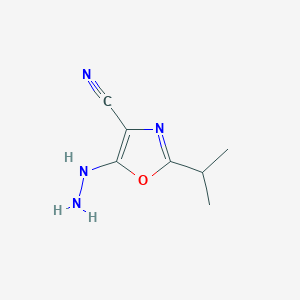

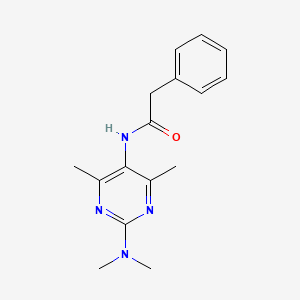

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

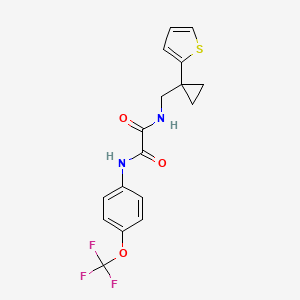

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)